N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
N-methyl-N-propan-2-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10(3)8-4-5-9-6-8;;/h7-9H,4-6H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSCHDMHPMFLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
Histamine Receptor Modulation
One of the primary applications of N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride is in the modulation of histamine receptors, particularly the H3 receptor. This receptor plays a critical role in various neurological and physiological processes. Compounds that interact with H3 receptors have potential therapeutic applications in treating conditions such as:
- Cognitive Disorders : Including Alzheimer's disease and attention-deficit hyperactivity disorder (ADHD).
- Mood Disorders : Such as depression and anxiety.
- Neurological Disorders : Including epilepsy and schizophrenia .
Synthetic Chemistry
Building Block for Synthesis
This compound serves as a significant building block in organic synthesis, particularly in the creation of pyrrolidine derivatives. Its application extends to:
- Synthesis of New Drugs : It can be used to develop new pharmacological agents by modifying its structure to enhance biological activity and selectivity.
- Chemical Research : The compound is utilized in various synthetic pathways to create complex molecules with potential therapeutic effects .
Biological Research
Inhibitor Development
this compound has been investigated for its role as an inhibitor in biological assays. Studies have shown its effectiveness in inhibiting certain enzymes or receptors, which can be crucial for drug discovery and development processes. For example, it has been part of studies aimed at identifying new heterocyclic scaffolds for inhibitors targeting specific biological pathways .
Table 1: Summary of Research Findings
Mechanism of Action
The mechanism by which N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, influencing biological processes and chemical reactions.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The following table summarizes key structural analogues and their properties:
Key Observations:
- Solubility: Dihydrochloride salts (e.g., target compound) generally exhibit higher water solubility than mono-hydrochlorides (e.g., 5407-04-5) due to additional ionic interactions .
Biological Activity
N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride, often referred to as (S)-N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride, is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₈Cl₂N₂, indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments. The compound features a chiral center at the third carbon of the pyrrolidine ring, contributing to its stereochemistry and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₉H₁₈Cl₂N₂ |
| Chiral Center | Present at the third carbon |
| Solubility | Enhanced by dihydrochloride form |
| Functional Groups | Amine group, pyrrolidine structure |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Its structural similarities to other psychoactive compounds suggest potential stimulant properties. The following sections detail its interactions with neurotransmitter systems and implications for therapeutic applications.
Neurotransmitter Modulation
The compound's interaction with neurotransmitter systems is crucial for understanding its pharmacological profile. Preliminary studies suggest that it may influence dopamine and norepinephrine transporters, which are vital in mood regulation and cognitive function. This interaction hints at possible applications in treating conditions such as:
- Attention Deficit Hyperactivity Disorder (ADHD)
- Depression
- Neurodegenerative Diseases
Case Studies and Research Findings
- Neuroprotective Potential : A study highlighted the compound's ability to modulate neurochemical pathways, indicating its potential as a neuroprotective agent against neurodegenerative diseases.
- Psychoactive Properties : Investigations into its stimulant effects have shown promise for use in managing ADHD symptoms, similar to other compounds in its class.
- Pharmacokinetic Profile : Research into the pharmacokinetics of this compound suggests favorable absorption characteristics due to its lipophilicity, enhancing its bioavailability when administered.
Synthesis Methods
The synthesis of this compound can be achieved through several chemical pathways:
- Catalytic Methods : Recent advancements in catalytic transformations have allowed for efficient synthesis routes that yield high purity and enantiomeric excess .
- Traditional Organic Synthesis : Conventional methods involving amine alkylation can also produce this compound effectively, although they may require more steps compared to modern catalytic approaches .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| N-Methylpyrrolidine | Methyl group on nitrogen | Neurotransmitter modulation |
| Isopropylamine | Simple primary amine | General amine activity |
| N,N-Diisopropylamine | Two isopropyl groups on nitrogen | Anxiolytic effects |
The unique combination of functional groups and stereochemistry in this compound may confer distinct pharmacological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-Isopropyl-N-methylpyrrolidin-3-amine dihydrochloride?
- Methodology : The compound is typically synthesized via alkylation of pyrrolidine derivatives. For example, reductive amination or nucleophilic substitution using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can introduce the isopropyl and methyl groups. Subsequent treatment with hydrochloric acid (HCl) yields the dihydrochloride salt. Key intermediates should be purified via recrystallization or column chromatography to ensure high purity .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity (>98%) and identify impurities .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. What are the recommended storage conditions to maintain compound stability?
- Methodology : Store at −20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Periodic stability testing via HPLC is advised to monitor decomposition .
Advanced Research Questions
Q. How can researchers optimize synthesis yields while minimizing byproduct formation?
- Methodology :
- Reaction Parameter Screening : Vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry to optimize alkylation efficiency.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust reaction conditions .
- Catalyst Selection : Explore palladium or nickel catalysts for stereoselective synthesis .
Q. What strategies mitigate matrix interference during quantitative analysis in biological samples?
- Methodology :
- Solid-Phase Extraction (SPE) : Use C18 or mixed-mode sorbents to isolate the compound from proteins and lipids.
- Derivatization : Enhance detection sensitivity by tagging the amine group with dansyl chloride or FMOC .
- Internal Standards : Isotopically labeled analogs (e.g., deuterated derivatives) improve quantification accuracy .
Q. How does the dihydrochloride salt form affect pharmacokinetic properties compared to the free base?
- Methodology :
- Solubility Studies : Compare water solubility using shake-flask methods. Dihydrochloride salts generally exhibit higher aqueous solubility due to ionic interactions .
- Stability Profiling : Conduct accelerated stability tests (40°C/75% RH) to assess hygroscopicity and degradation pathways (e.g., hydrolysis) .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar solvents: How to resolve discrepancies?
- Methodology :
- Standardized Protocols : Replicate experiments using USP/Ph. Eur. buffer systems (pH 1.2–7.4) to control ionization.
- Particle Size Analysis : Use dynamic light scattering (DLS) to confirm if agglomeration affects measured solubility .
Methodological Tables
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
